

# Ochnaflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Molar Mass

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## Compound of Interest

Compound Name: Ochnaflavone

Cat. No.: B1238491

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## Introduction

**Ochnaflavone** is a naturally occurring biflavonoid, a class of secondary metabolites found in various plant species. First isolated from *Ochna squarrosa*, it has garnered significant scientific interest due to its diverse pharmacological activities.<sup>[1]</sup> This technical guide provides an in-depth overview of the physicochemical properties of **Ochnaflavone**, its molar mass, and detailed insights into the experimental protocols used to elucidate its biological functions. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

## Physicochemical Properties and Molar Mass

**Ochnaflavone** is a complex molecule with a chemical structure consisting of two flavonoid units linked by an ether bond. Its physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential therapeutic agents.

## Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Ochnaflavone**.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molar Mass        | 538.464 g/mol  | [2]       |
| Molecular Formula | C <sub>30</sub> H <sub>18</sub> O <sub>10</sub>  | [2]       |
| IUPAC Name        | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one  | [2]       |
| CAS Number        | 50276-96-5   | [2]       |
| Melting Point     | Data not available for Ochnaflavone. Ochnaflavone pentaacetate: 236-238 °C; Ochnaflavone pentamethyl ether: 208-210 °C.  |           |
| Solubility        | Poorly soluble in water. Specific quantitative data in common solvents like water, DMSO, and ethanol is not readily available in the literature. Flavonoids, in general, exhibit low aqueous solubility. |           |
| Appearance        | Yellow solid   | [3]       |

## Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the literature regarding **Ochnaflavone's** biological activities.

## Isolation and Purification of Ochnaflavone

A general protocol for the isolation of biflavonoids like **Ochnaflavone** from plant material involves solvent extraction followed by chromatographic separation. The following is a synthesized protocol based on methodologies reported for related compounds:

- **Plant Material Preparation:** Air-dried and powdered leaves of the source plant (e.g., *Ochna squarrosa* or *Lonicera japonica*) are used as the starting material.
- **Solvent Extraction:** The powdered plant material is exhaustively extracted with a suitable solvent, typically methanol or a mixture of methanol and dichloromethane, at room temperature through maceration or percolation.
- **Concentration:** The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- **Chromatographic Purification:** The fractions are further purified using a series of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **Ochnaflavone**.

## Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) Inhibition Assay

**Ochnaflavone** has been identified as a potent inhibitor of phospholipase A<sub>2</sub>. A typical protocol to assess this inhibitory activity is as follows:

- **Enzyme and Substrate Preparation:** Purified rat platelet phospholipase A<sub>2</sub> (PLA<sub>2</sub>) is used as the enzyme. A suitable substrate, such as radiolabeled phosphatidylcholine, is prepared in a buffer solution.
- **Assay Conditions:** The assay is conducted in a buffer with a pH maintained between 9.0 and 10.0 for optimal enzyme activity.
- **Inhibition Study:** **Ochnaflavone**, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at varying concentrations.

- **Enzymatic Reaction:** The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
- **Quantification of Activity:** The reaction is allowed to proceed for a specific time and then terminated. The amount of released radiolabeled arachidonic acid is quantified using liquid scintillation counting.
- **Data Analysis:** The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of **Ochnaflavone**. The  $IC_{50}$  (half-maximal inhibitory concentration) and the inhibition constant ( $K_i$ ) are then determined from the dose-response curves.[4]

## TNF- $\alpha$ -Induced Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

**Ochnaflavone** has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF- $\alpha$ ). A representative protocol for this assay is:

- **Cell Culture:** Human aortic smooth muscle cells (HASMCs) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Cell Treatment:** Cells are seeded in multi-well plates and allowed to adhere. They are then serum-starved for 24 hours to synchronize their cell cycles. Subsequently, the cells are treated with various concentrations of **Ochnaflavone** for a specified period, followed by stimulation with TNF- $\alpha$ .
- **Proliferation Assessment:** Cell proliferation can be measured using several methods:
  - **DNA Synthesis Assay:** Incorporation of a labeled nucleoside, such as  $^3H$ -thymidine or BrdU, into the newly synthesized DNA is quantified.
  - **Cell Counting:** The number of viable cells is determined using a hemocytometer or an automated cell counter after trypan blue staining.
  - **MTT Assay:** The metabolic activity of the cells, which correlates with cell number, is assessed by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to formazan.

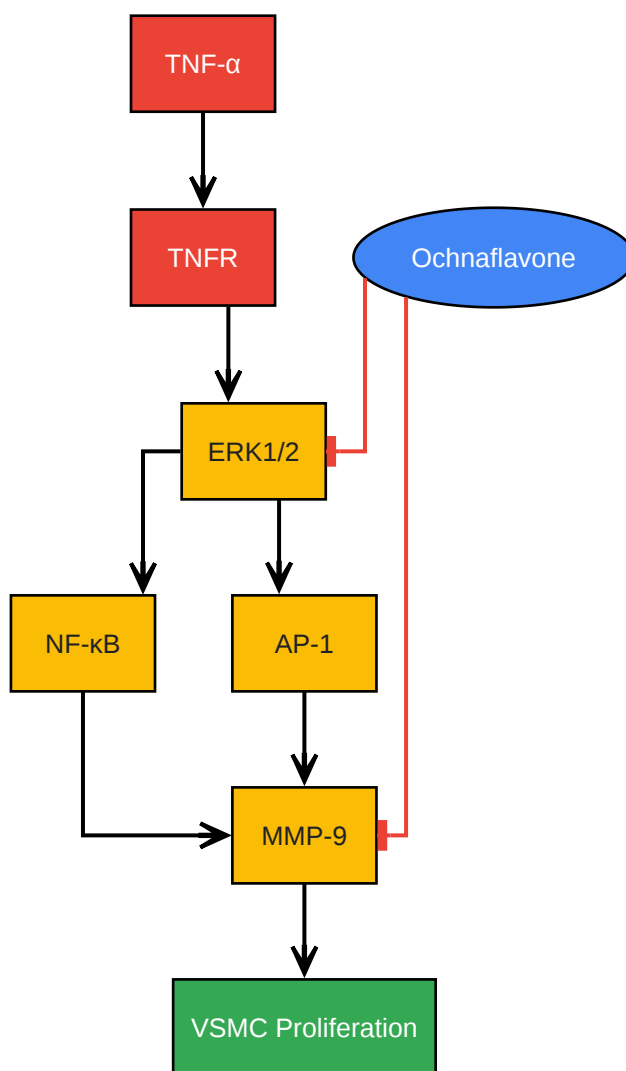
- Data Analysis: The inhibitory effect of **Ochnaflavone** on TNF- $\alpha$ -induced proliferation is expressed as a percentage of the control (cells treated with TNF- $\alpha$  alone).

## Signaling Pathways and Mandatory Visualizations

**Ochnaflavone** exerts its biological effects by modulating specific signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways influenced by **Ochnaflavone**.

### Anti-Atherogenic Signaling Pathway

**Ochnaflavone** demonstrates anti-atherogenic properties by inhibiting the proliferation of vascular smooth muscle cells. This is achieved through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Matrix Metalloproteinase-9 (MMP-9) signaling pathway, which is often activated by pro-inflammatory cytokines like TNF- $\alpha$ .

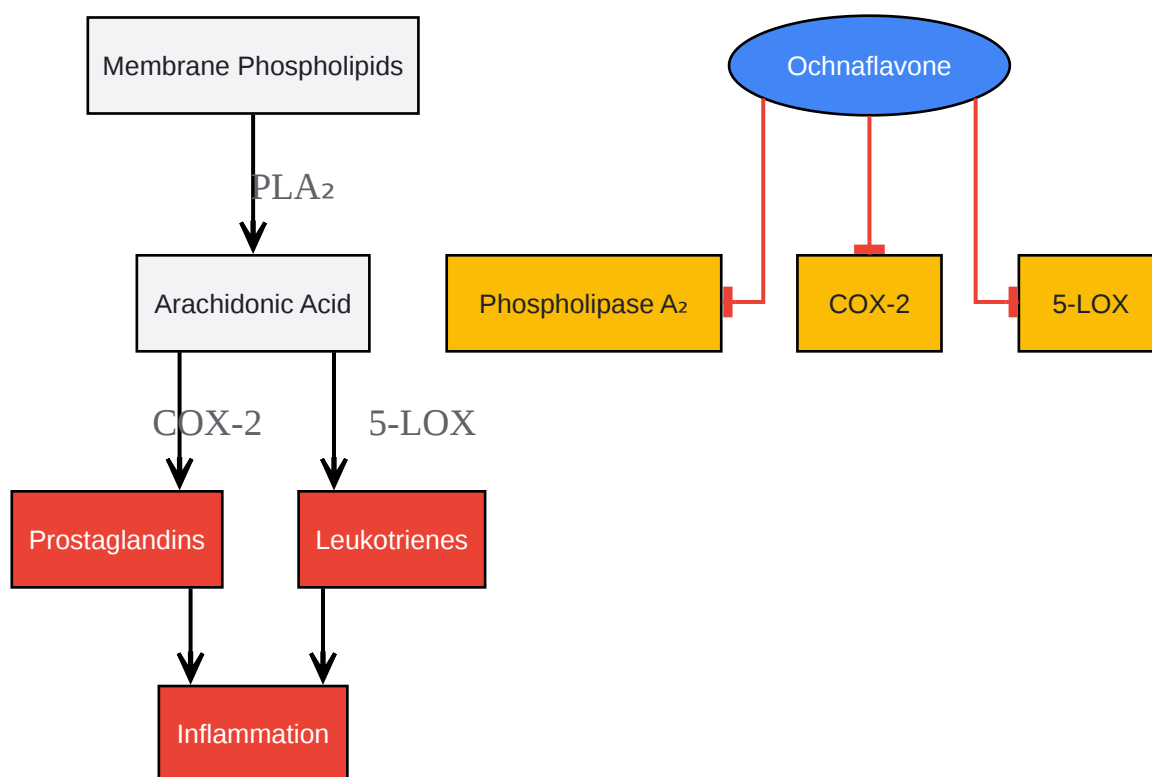


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Caption: **Ochnaflavone**'s inhibition of the TNF-α induced ERK1/2 and MMP-9 pathway in VSMCs.

## Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of **Ochnaflavone** are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely Phospholipase A<sub>2</sub> (PLA<sub>2</sub>), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

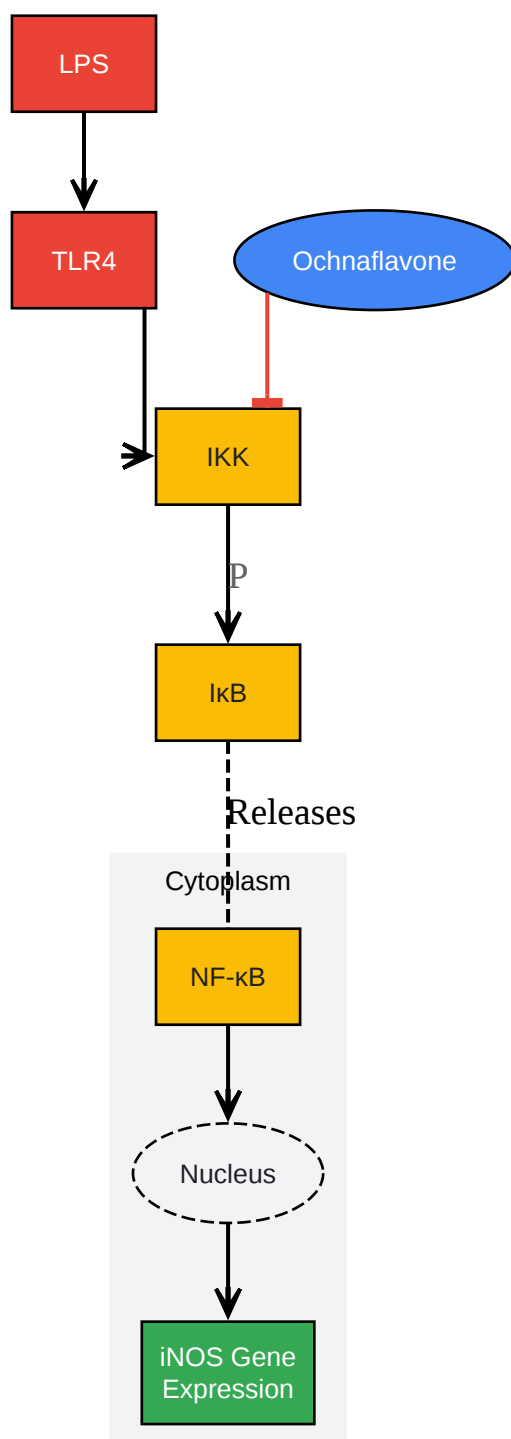


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Caption: **Ochnaflavone**'s inhibitory action on the key enzymes of the inflammatory cascade.

## NF-κB Signaling Pathway Inhibition

**Ochnaflavone** has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.



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Caption: **Ochnaflavone**'s inhibition of the NF-κB signaling pathway.

## Conclusion



**Ochnaflavone** is a promising biflavonoid with well-documented anti-inflammatory and anti-atherogenic properties. This guide has provided a consolidated overview of its physicochemical characteristics and the experimental methodologies used to investigate its biological activities. The elucidated signaling pathways offer a molecular basis for its therapeutic potential. Further research is warranted to determine its precise melting point and solubility in various solvents, which will be critical for its future development as a therapeutic agent. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire continued investigation into the pharmacological applications of **Ochnaflavone**.

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## References

- 1. Ochnaflavone - Wikipedia [en.wikipedia.org]
- 2. Naturally occurring biflavonoid, ochnaflavone, inhibits cyclooxygenases-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of phospholipase A2 by naturally occurring biflavonoid, ochnaflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
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